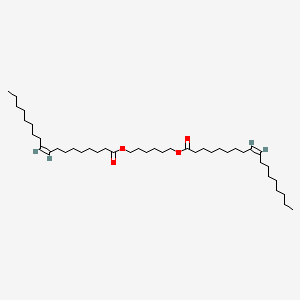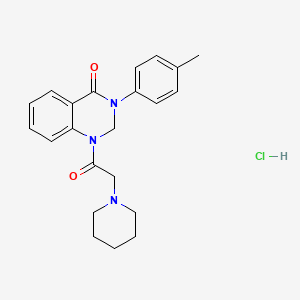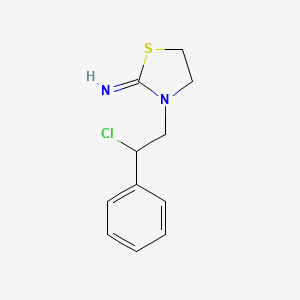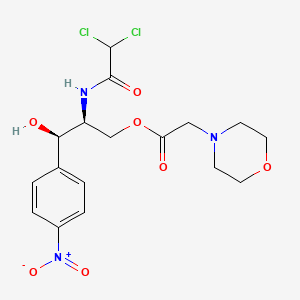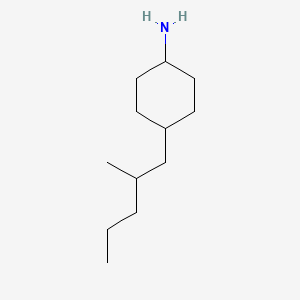![molecular formula C28H61N3 B13731165 1,2-Ethanediamine, N,N'-dioctyl-N-[2-(octylamino)ethyl]- CAS No. 16171-74-7](/img/structure/B13731165.png)
1,2-Ethanediamine, N,N'-dioctyl-N-[2-(octylamino)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N,N’-dioctyl-N-[2-(octylamino)ethyl]- is a chemical compound with the molecular formula C28H61N3. It is known for its unique structure, which includes two octyl groups and an octylaminoethyl group attached to an ethylenediamine backbone . This compound is used in various scientific and industrial applications due to its distinctive properties.
Preparation Methods
The synthesis of 1,2-Ethanediamine, N,N’-dioctyl-N-[2-(octylamino)ethyl]- typically involves a multi-step process:
Reaction of 1-octanol with 2-(octylamino)ethylamine: This step produces N,N’-di(octylamino)ethylamine.
Reaction with 1,2-dichloroethane: The N,N’-di(octylamino)ethylamine is then reacted with 1,2-dichloroethane to form the final product.
Chemical Reactions Analysis
1,2-Ethanediamine, N,N’-dioctyl-N-[2-(octylamino)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like hydrogen or hydrides.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Scientific Research Applications
1,2-Ethanediamine, N,N’-dioctyl-N-[2-(octylamino)ethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N,N’-dioctyl-N-[2-(octylamino)ethyl]- involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
1,2-Ethanediamine, N,N’-dioctyl-N-[2-(octylamino)ethyl]- can be compared with other similar compounds, such as:
1,2-Ethanediamine, N,N-dimethyl-: This compound has two methyl groups instead of octyl groups, leading to different chemical properties and applications.
1,2-Ethanediamine, N,N-diethyl-: With two ethyl groups, this compound also exhibits distinct characteristics compared to the dioctyl derivative.
N,N-bis(2-aminoethyl)ethylenediamine: This compound has two aminoethyl groups, making it more reactive in certain chemical reactions.
The uniqueness of 1,2-Ethanediamine, N,N’-dioctyl-N-[2-(octylamino)ethyl]- lies in its long alkyl chains, which impart specific hydrophobic properties and influence its interactions with other molecules.
Properties
CAS No. |
16171-74-7 |
|---|---|
Molecular Formula |
C28H61N3 |
Molecular Weight |
439.8 g/mol |
IUPAC Name |
N,N'-dioctyl-N'-[2-(octylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C28H61N3/c1-4-7-10-13-16-19-22-29-24-27-31(26-21-18-15-12-9-6-3)28-25-30-23-20-17-14-11-8-5-2/h29-30H,4-28H2,1-3H3 |
InChI Key |
RFINSRZFFYSEDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNCCN(CCCCCCCC)CCNCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-(4-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13731086.png)
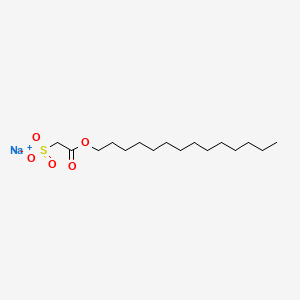



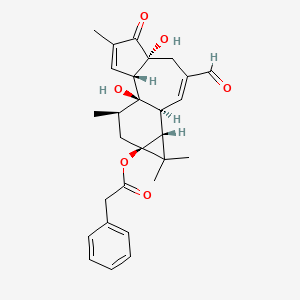
![2-[4,5-Dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13731115.png)

